3-Nitro-d-tyrosine

概要

説明

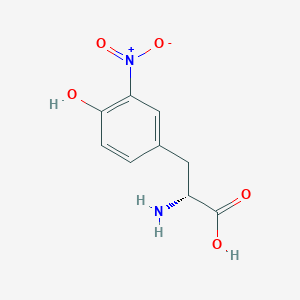

3-Nitro-d-tyrosine is a nitrated derivative of the amino acid tyrosine. It is formed through the nitration of the aromatic ring of tyrosine by reactive nitrogen species such as peroxynitrite and nitrogen dioxide . This compound is often used as a biomarker for nitrosative stress and is found in various biological systems, including blood, urine, and tissues .

準備方法

Synthetic Routes and Reaction Conditions: 3-Nitro-d-tyrosine can be synthesized through the nitration of d-tyrosine using nitrating agents like peroxynitrite or nitryl chloride . The reaction typically involves dissolving d-tyrosine in an aqueous solution and adding the nitrating agent under controlled conditions to ensure selective nitration at the 3-position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Mechanisms of Nitration

The formation of 3-nitro-D-tyrosine primarily occurs through the nitration of tyrosine residues mediated by reactive nitrogen species, such as peroxynitrite and nitrogen dioxide. The key reactions can be summarized as follows:

-

Tyrosyl Radical Formation : The nitration process often begins with the oxidation of tyrosine to form a tyrosyl radical (

). This radical can arise from interactions with various oxidants, including superoxide radicals and carbonate radicals. -

Nitration Reaction : The tyrosyl radical then reacts with nitrogen dioxide (

) in a diffusion-controlled reaction to produce this compound. The kinetics of this reaction are significant, with rates recorded at approximately

for the reaction between

and .

Competing Reactions

While the nitration of tyrosine is favored, competing reactions can lead to the formation of other products:

-

Dityrosine Formation : Tyrosyl radicals can dimerize to form 3,3'-dityrosine, which occurs through a radical coupling mechanism. This process competes with nitration, particularly under conditions where reactive oxygen species are abundant.

-

Hydroxylation : Tyrosyl radicals may also undergo hydroxylation to yield 3-hydroxytyrosine, mediated by hydroxyl radicals (

).

Biomarker for Oxidative Stress

This compound serves as a crucial biomarker for oxidative stress in biological systems. Elevated levels of this compound have been associated with various diseases, including neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The presence of this compound in tissues indicates disruptions in nitric oxide signaling and increased oxidative damage due to reactive nitrogen species .

Impact on Protein Function

The incorporation of a nitro group into tyrosine alters several physicochemical properties, including:

-

Redox Potential : Nitration can modify the redox state of proteins, influencing their activity and stability.

-

Hydrophobicity : Changes in hydrophobic character may affect protein folding and interactions.

-

Site-Specific Modifications : Nitration tends to be selective for specific tyrosine residues within proteins, which can lead to localized changes in protein function .

Neurodegenerative Disease Studies

Research utilizing this compound focuses on understanding its role in neuronal death and dysfunction associated with diseases like Parkinson's disease. Studies have shown that this compound can induce apoptosis in dopaminergic neurons through mechanisms involving alterations in microtubule architecture and neurotransmitter metabolism .

Pharmaceutical Development

The compound is also explored as a potential therapeutic target or biomarker in drug development aimed at mitigating oxidative stress-related damage in various diseases .

Biochemical Assays

In biochemical research, this compound is employed in assays designed to measure protein nitration levels, providing insights into cellular signaling pathways and disease mechanisms .

科学的研究の応用

Neurobiology

Neurotoxic Effects

3-NO2-Tyr has been implicated in neurodegenerative diseases, particularly Parkinson's disease (PD). Research indicates that its presence can lead to dopaminergic neuronal death through mechanisms involving alterations in microtubule architecture and dopamine metabolism. Intrastriatal injection of 3-NO2-Tyr in rat models demonstrated significant dopaminergic cell death, suggesting its potential role as a neurotoxin . The compound is also noted for inducing apoptosis in dopaminergic PC12 cells, with studies showing that caspase inhibitors can reverse this effect .

Biomarker for Neurodegeneration

Elevated levels of 3-NO2-Tyr have been observed in the brains of individuals with Alzheimer's disease (AD) and mild cognitive impairment (MCI). Studies have shown that increased nitration correlates with early stages of AD, suggesting that 3-NO2-Tyr could serve as a biomarker for oxidative damage associated with neurodegeneration . Immunohistochemical analyses have revealed significantly higher staining for 3-NO2-Tyr in MCI patients compared to controls, indicating its potential utility in early diagnosis .

Cancer Research

Oxidative Stress Marker

In cancer research, 3-NO2-Tyr is utilized as a marker for oxidative stress. Its levels can be quantified in plasma and tissues to assess the extent of nitrative damage in various cancers. For instance, a study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully quantified free 3-NO2-Tyr in colorectal cancer patients, establishing correlations between its levels and cancer-related features . This application highlights the compound's utility in understanding the biochemical environment of tumors.

Protein Interaction Studies

Spectroscopic Probe

3-NO2-Tyr has emerged as a valuable tool in studying protein-protein interactions due to its unique spectral properties. Its incorporation into proteins allows researchers to utilize it as a fluorescent energy acceptor in Förster resonance energy transfer (FRET) studies. For example, studies on the hirudin-thrombin system demonstrated that substituting tyrosine with 3-NO2-Tyr could effectively probe binding interactions at low concentrations . This capability opens avenues for investigating molecular recognition processes and structural dynamics within proteins.

Summary Table of Applications

作用機序

The mechanism of action of 3-nitro-d-tyrosine involves its interaction with proteins and enzymes. It modifies tyrosine residues in proteins, leading to changes in their structure and function . This modification can affect signaling pathways, enzyme activity, and cellular processes . The primary molecular targets include enzymes involved in oxidative stress and inflammation .

類似化合物との比較

3-Nitro-l-tyrosine: Similar in structure but differs in the chirality of the tyrosine residue.

4-Nitro-d-tyrosine: Another nitrated derivative with the nitro group at the 4-position.

Uniqueness: 3-Nitro-d-tyrosine is unique due to its specific nitration at the 3-position and its use as a biomarker for nitrosative stress . Its distinct chemical properties and biological effects make it a valuable compound for research and diagnostic applications .

生物活性

3-Nitro-d-tyrosine (3-NO2-Tyr) is a nitrated derivative of the amino acid tyrosine, formed through the reaction of tyrosine with reactive nitrogen species (RNS). This compound has garnered significant attention in biomedical research due to its role as a biomarker for oxidative stress and its potential implications in various pathological conditions, including neurodegenerative diseases and autoimmune disorders.

This compound is primarily known for its involvement in neurotoxicity and its effects on dopaminergic neurons. Research indicates that 3-NO2-Tyr can induce apoptotic cell death in dopaminergic neurons, which is particularly relevant to conditions such as Parkinson's disease. The compound is transported into cells via specific amino acid transporters and can be incorporated into proteins, altering their function and leading to cellular dysfunction and death .

Key Findings:

- Neurotoxicity : Intrastriatal injection of 3-nitrotyrosine in rat models resulted in the death of dopaminergic neurons, suggesting a direct link to neurodegenerative processes .

- Cellular Mechanisms : 3-NO2-Tyr affects microtubule architecture by being incorporated into α-tubulin, which can disrupt normal cellular functions .

- Apoptosis Induction : The compound triggers apoptotic pathways in neuronal cells, with studies showing that inhibitors of caspases can reverse this effect .

Impact on Thyroid Function

In addition to its neurotoxic effects, this compound has been shown to influence thyroid function. It acts as an inhibitor of tyrosine dehalogenase, leading to significant alterations in thyroid hormone metabolism. In rat studies, administration of 3-nitro-L-tyrosine resulted in decreased serum protein-bound iodine and elevated levels of thyrotropin, indicating potential hypothyroidism under certain dietary conditions .

Biomarker for Oxidative Stress

3-NO2-Tyr serves as a biomarker for oxidative damage caused by peroxynitrite and other RNS. Elevated levels of 3-nitrotyrosine have been associated with various inflammatory and autoimmune conditions. Its presence indicates the involvement of nitrative stress in disease pathology .

Table 1: Summary of Biological Activities of this compound

Notable Research Insights

- A study highlighted that 3-nitrotyrosine levels correlate with the severity of oxidative damage in patients with systemic lupus erythematosus, suggesting its utility as a clinical marker for disease activity .

- Another investigation reported that genetic encoding of 3-nitrotyrosine affects protein interactions and may alter cellular signaling pathways, further emphasizing its biological significance .

特性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353959 | |

| Record name | 3-nitro-d-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32988-39-9 | |

| Record name | 3-Nitro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32988-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-d-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。